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Diosmin-d3

Cat. No.: B13861615
M. Wt: 611.6 g/mol
InChI Key: GZSOSUNBTXMUFQ-SQANUUFLSA-N
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Description

Significance of Stable Isotope Labeling in Modern Scientific Inquiry

The significance of stable isotope labeling in modern scientific inquiry is multifaceted, providing unique advantages across various disciplines. In chemical research, stable isotopes are invaluable for elucidating reaction mechanisms and kinetics. symeres.com By labeling specific atoms within a reactant, researchers can track how those atoms are rearranged during a reaction, providing direct evidence for proposed reaction pathways. diagnosticsworldnews.com The kinetic isotope effect, where the substitution of an atom with a heavier isotope affects the rate of a reaction, can also provide insights into the rate-determining steps of a process. symeres.comresearchgate.net

In biological and biomedical research, stable isotope labeling is a cornerstone technique for studying metabolism, pharmacokinetics, and protein dynamics. silantes.comdiagnosticsworldnews.commetsol.comsymeres.com Stable isotope tracers can be introduced into a biological system (e.g., a cell culture, an animal, or a human subject) in the form of labeled nutrients, drugs, or metabolites. By monitoring the fate of these labeled molecules over time using techniques like mass spectrometry, researchers can map metabolic pathways, determine the turnover rates of biomolecules, and quantify the absorption, distribution, metabolism, and excretion (ADME) of drugs. metsol.comsymeres.commusechem.comsimsonpharma.com This is particularly crucial in drug development for understanding how a potential therapeutic is processed by the body. metsol.comsymeres.commusechem.com

Furthermore, stable isotope labeling is essential for quantitative analysis in complex biological matrices. musechem.comlumiprobe.comnih.govlgcstandards.com Stable isotope-labeled analogs of target analytes are often used as internal standards in mass spectrometry-based quantitative assays. musechem.comlumiprobe.comnih.govwaters.com Adding a known amount of the labeled internal standard to a sample before processing allows researchers to correct for variations in sample preparation, extraction efficiency, and instrument performance, leading to more accurate and reliable quantification of the endogenous or administered compound. musechem.comnih.govlgcstandards.comwaters.com This is particularly important in bioanalysis and metabolomics, where samples can be complex and contain numerous interfering substances. nih.govwaters.com

Overview of Diosmin (B1670713) and its Derivatives in Academic Contexts

Diosmin is a naturally occurring flavonoid glycoside, specifically a flavone (B191248) glycoside of diosmetin (B1670712). nih.govwikipedia.orgfrontiersin.orgnih.gov It is predominantly found in citrus fruits and other plants. wikipedia.orgwebmd.compatsnap.comnih.gov Diosmin has been a subject of academic research due to its diverse biological activities. frontiersin.orgnih.govbiomolther.orgmdpi.com

Research has explored diosmin's potential in various areas, including its vasoprotective and venotonic properties, which are relevant to conditions affecting the vascular system such as chronic venous insufficiency and hemorrhoids. wikipedia.orgfrontiersin.orgpatsnap.combiomolther.org Studies have also investigated its antioxidant, anti-inflammatory, anti-diabetic, and anti-cancer effects. frontiersin.orgnih.govnih.govbiomolther.orgmdpi.com

Diosmin is metabolized in the body, primarily by gut bacteria, into its aglycone form, diosmetin, before being absorbed. biomolther.orgresearchgate.net Diosmetin itself is also a subject of research, with studies exploring its biological activities and potential therapeutic applications. biomolther.orgmdpi.com The metabolic conversion of diosmin to diosmetin is an important aspect studied in academic research to understand the bioavailability and pharmacological effects of diosmin. biomolther.orgresearchgate.net

Rationale for the Deuterated Analog: Diosmin-d3 (B1151972) as a Research Tool

The rationale for developing and utilizing deuterated analogs like this compound stems directly from the advantages of stable isotope labeling in research, particularly in quantitative analysis and metabolic studies. This compound is a form of diosmin where three hydrogen atoms have been replaced by deuterium (B1214612) atoms. scbt.comsynzeal.com This isotopic substitution results in a molecule that is chemically and biologically very similar to unlabeled diosmin but has a slightly higher molecular weight. musechem.comnih.gov

One of the primary reasons for using this compound in research is its utility as an internal standard in quantitative analytical methods, particularly those employing mass spectrometry, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS). musechem.comlumiprobe.comnih.govlgcstandards.comwalshmedicalmedia.comnih.govsemanticscholar.org When quantifying diosmin or its metabolites in complex biological samples (like plasma, urine, or tissue extracts), matrix effects can significantly influence the ionization efficiency and signal intensity of the analyte in the mass spectrometer. nih.govwaters.com By adding a known concentration of this compound (or a deuterated metabolite like diosmetin-d3) to the sample at an early stage of preparation, researchers can account for these matrix effects and variations in sample processing. musechem.comnih.govlgcstandards.comwaters.comwalshmedicalmedia.comnih.govsemanticscholar.org Since the labeled internal standard behaves nearly identically to the unlabeled analyte during extraction and chromatography, the ratio of the analyte signal to the internal standard signal remains relatively constant, allowing for accurate quantification even in the presence of confounding factors. musechem.comnih.govlgcstandards.comwaters.com

Furthermore, this compound can be used in metabolic and pharmacokinetic studies to trace the absorption, distribution, metabolism, and excretion of diosmin. metsol.comsymeres.commusechem.comsimsonpharma.com By administering labeled diosmin and monitoring the appearance and disappearance of both the labeled parent compound and its labeled metabolites in biological fluids or tissues over time, researchers can gain detailed insights into how diosmin is processed by the body. metsol.comsimsonpharma.com This approach is particularly valuable for understanding the metabolic pathways involved, identifying metabolites, and determining the rates of metabolic transformations. metsol.comsymeres.comsimsonpharma.com

The use of deuteration can also, in some cases, influence the metabolic fate of a compound due to the kinetic isotope effect, where a bond to deuterium is broken more slowly than a bond to hydrogen. symeres.comresearchgate.netnih.gov While the primary purpose of this compound is often as a tracer or internal standard, understanding any potential subtle differences in its metabolic rate compared to unlabeled diosmin is also part of comprehensive research.

Scope and Academic Relevance of this compound Investigations

The scope of academic investigations involving this compound is primarily centered on enhancing the accuracy and reliability of research into diosmin's behavior in biological systems and its potential biological activities. The academic relevance lies in providing researchers with a robust tool to overcome analytical challenges and gain deeper mechanistic insights.

Quantitative analysis of diosmin and its metabolites in biological matrices is essential for pharmacokinetic studies, which are fundamental to understanding the relationship between the dose of a compound and its concentration in the body over time. metsol.comsymeres.commusechem.comwalshmedicalmedia.com Accurate pharmacokinetic data is crucial for researchers investigating the potential efficacy and biological effects of diosmin. The use of this compound as an internal standard significantly improves the precision and accuracy of these quantitative measurements, making the resulting pharmacokinetic data more reliable for academic interpretation and modeling. musechem.comnih.govlgcstandards.comwalshmedicalmedia.comnih.govsemanticscholar.org

Metabolic studies utilizing this compound tracers contribute to a better understanding of how diosmin is transformed within biological systems. metsol.comsymeres.comsimsonpharma.com Identifying and quantifying the various metabolites formed, and understanding the pathways involved, is important for determining which compounds are responsible for observed biological effects and for assessing potential interactions with metabolic enzymes. metsol.comsymeres.comsimsonpharma.combiomolther.orgresearchgate.net

Furthermore, this compound can be relevant in studies investigating the bioavailability of different diosmin formulations. walshmedicalmedia.comnih.govsemanticscholar.org By using a labeled internal standard, researchers can more accurately compare the systemic exposure achieved after administration of different formulations, providing valuable data for optimizing delivery methods in research settings.

In essence, this compound serves as a critical enabler for rigorous academic research into diosmin. It allows for more precise quantification in complex biological samples and facilitates detailed investigations into its metabolic fate, thereby supporting a wide range of studies aimed at understanding diosmin's fundamental properties and potential applications in various biological contexts.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C28H32O15 B13861615 Diosmin-d3

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C28H32O15

Molecular Weight

611.6 g/mol

IUPAC Name

5-hydroxy-2-[3-hydroxy-4-(trideuteriomethoxy)phenyl]-7-[(2S,3S,5S)-3,4,5-trihydroxy-6-[[(2R,3R,4R,5S,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]oxan-2-yl]oxychromen-4-one

InChI

InChI=1S/C28H32O15/c1-10-21(32)23(34)25(36)27(40-10)39-9-19-22(33)24(35)26(37)28(43-19)41-12-6-14(30)20-15(31)8-17(42-18(20)7-12)11-3-4-16(38-2)13(29)5-11/h3-8,10,19,21-30,32-37H,9H2,1-2H3/t10-,19?,21+,22+,23+,24?,25+,26-,27+,28+/m0/s1/i2D3

InChI Key

GZSOSUNBTXMUFQ-SQANUUFLSA-N

Isomeric SMILES

[2H]C([2H])([2H])OC1=C(C=C(C=C1)C2=CC(=O)C3=C(C=C(C=C3O2)O[C@H]4[C@H](C([C@@H](C(O4)CO[C@H]5[C@@H]([C@@H]([C@@H]([C@@H](O5)C)O)O)O)O)O)O)O)O

Canonical SMILES

CC1C(C(C(C(O1)OCC2C(C(C(C(O2)OC3=CC(=C4C(=C3)OC(=CC4=O)C5=CC(=C(C=C5)OC)O)O)O)O)O)O)O)O

Origin of Product

United States

Synthesis and Isotopic Incorporation of Diosmin D3

Chemical Synthesis Pathways for Diosmin-d3 (B1151972)

Chemical synthesis of this compound often involves the deuteration of a precursor molecule, such as diosmetin (B1670712) or a protected derivative, followed by glycosylation to form the rutinoside structure characteristic of diosmin (B1670713). Diosmin itself is a glycoside of diosmetin smolecule.comnih.gov. Semi-synthetic production of diosmin typically involves the oxidation of hesperidin (B1673128), a readily available flavonoid found in citrus fruits nih.govfrontiersin.orgnih.gov. This semi-synthetic route is a primary method for commercial diosmin production, although it can generate toxic byproducts nih.gov. Adapting this method for this compound would require the use of deuterated hesperidin or introducing deuterium (B1214612) during the oxidation or subsequent glycosylation steps.

Strategies for Deuterium Incorporation

Strategies for incorporating deuterium into organic molecules include hydrogen-deuterium exchange reactions and the use of deuterated reagents or solvents during synthesis mdpi.commdpi.com. For flavonoids like diosmin, hydrogen-deuterium exchange can occur on the aromatic rings, particularly at positions C(6) and C(8), though this process can be slow under neutral conditions nih.gov. More specific deuteration, such as at the methoxy (B1213986) group to produce this compound, would likely involve using a deuterated methylating agent during the synthesis of the diosmetin aglycone or a precursor. For instance, the synthesis of deuterated compounds can involve reactions in deuterated solvents like D2O or CD3OD, or using deuterated precursors mdpi.comnih.govnih.gov. A catalytic system involving Pd/C and D2O has been shown to facilitate selective H-D exchange in various organic compounds mdpi.com.

Precursor Compounds and Reaction Mechanisms

A key precursor for diosmin synthesis is hesperidin nih.govfrontiersin.orgnih.gov. The conversion of hesperidin to diosmin typically involves oxidation, often using iodine as an oxidant in the presence of a base and solvent google.comgoogle.comgoogleapis.comwipo.int. This process introduces a double bond in the C2-C3 position of the C ring of the flavanone (B1672756) hesperidin to form the flavone (B191248) diosmin googleapis.com. To synthesize this compound, a deuterated precursor or deuterated reagents would be necessary. For example, if the deuterium is located on the methoxy group, a deuterated methyl source would be required during the synthesis of diosmetin or its precursor. Diosmetin is the aglycone of diosmin, formed by the 4'-O-methylation of luteolin (B72000) nih.gov. Therefore, using a deuterated methyl donor in the methylation step of luteolin could lead to deuterated diosmetin, which could then be glycosylated to form this compound.

While specific detailed reaction mechanisms for the synthesis of this compound with deuterium at the methoxy group were not extensively detailed in the search results, general strategies for deuterium incorporation in organic synthesis provide insight. These often involve catalytic exchange reactions or synthesis using building blocks already containing deuterium mdpi.commdpi.com. For instance, the synthesis of other deuterated compounds has involved using deuterated water or deuterated organic solvents in the presence of catalysts mdpi.comnih.gov.

Biosynthetic and Semi-Synthetic Approaches to Labeled Diosmin

Diosmin is naturally synthesized in plants through the phenylpropanoid and flavonoid biosynthetic pathways nih.govfrontiersin.org. The pathway involves a series of enzymatic steps starting from phenylalanine, leading to the formation of luteolin, followed by methylation to diosmetin, and finally glycosylation to diosmin nih.gov.

Reconstitution of Diosmin Biosynthetic Pathways in Heterologous Systems

Research has explored reconstituting the diosmin biosynthetic pathway in heterologous systems, such as Nicotiana benthamiana, to produce diosmin nih.govfrontiersin.orgnih.gov. This involves introducing the genes encoding the necessary enzymes into the host organism. Enzymes involved include phenylalanine ammonia (B1221849) lyase (PAL), cinnamate (B1238496) 4-hydroxylase (C4H), 4-coumarate ligase (4CL), chalcone (B49325) synthase (CHS), chalcone isomerase (CHI), flavone synthase (FNS), flavonoid 3'-hydroxylase (F3'H), flavonoid 4'-O-methyltransferase (F4'OMT), flavonoid 7-O-glucosyltransferase (F7GT), and 1,6-rhamnosyltransferase (1,6RhaT) nih.gov. By reconstituting the entire pathway, it has been possible to produce diosmin in N. benthamiana without supplying precursors nih.govfrontiersin.org. To produce deuterated diosmin through this approach, deuterated precursors or growth media containing deuterated building blocks would need to be supplied to the heterologous system. Studies on other compounds have shown that feeding deuterium-labeled substrates to organisms can lead to the incorporation of deuterium into the biosynthesized products researchgate.netdovepress.comsci-hub.senih.gov.

Enzymatic Derivatization for Isotopic Labeling

Enzymatic methods can also be employed for isotopic labeling. Enzymes such as methyltransferases, glucosyltransferases, and rhamnosyltransferases are involved in the later stages of diosmin biosynthesis nih.gov. Using these enzymes with deuterated substrates or cofactors could potentially lead to the production of specifically labeled diosmin. For example, if a deuterated methyl donor is used with flavonoid 4'-O-methyltransferase, deuterated diosmetin could be produced, which could then be converted to this compound by glycosylation with unlabeled sugars nih.gov. Enzymatic synthesis has been used for the preparation of other deuterated compounds, such as deuterated sialic acid derivatives, using deuterium oxide as the reaction solvent researchgate.net. Biocatalytic approaches offer potential advantages for site- and stereoselective deuterium incorporation nih.gov.

Advanced Analytical Methodologies for Diosmin D3 and Its Metabolites

Mass Spectrometry-Based Quantification Techniques

Mass spectrometry (MS) provides highly specific detection based on the mass-to-charge ratio of analytes and their fragments. When coupled with separation techniques like liquid chromatography (LC), it becomes a powerful tool for the quantitative analysis of complex samples. The use of stable isotope-labeled internal standards like diosmin-d3 (B1151972) is a key strategy in MS-based quantification to compensate for variations during sample preparation and analysis, thereby enhancing precision and accuracy altascientific.cn.

Liquid Chromatography-Mass Spectrometry (LC-MS) Applications

LC-MS is widely applied for the analysis of diosmin (B1670713) and its metabolites. This technique separates the compounds based on their physicochemical properties on a liquid chromatography column before they enter the mass spectrometer for detection. LC-MS methods have been used in pharmacokinetic studies to determine diosmin and its aglycone, diosmetin (B1670712), in biological samples regulations.gov. While some studies using LC-MS did not detect the parent diosmin in plasma at the sensitivity level of their method, they successfully quantified its aglycone, diosmetin regulations.gov. The application of LC-MS allows for the identification and quantification of various metabolites, including phenolic acids, which are eliminated in urine, primarily as glucuronic acid conjugates regulations.gov.

Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) for Trace Analysis

Ultra-Performance Liquid Chromatography coupled with tandem mass spectrometry (UPLC-MS/MS) offers enhanced sensitivity, speed, and resolution compared to conventional LC-MS. This makes it particularly suitable for trace analysis of diosmin and its metabolites in complex biological matrices where these compounds may be present at very low concentrations. UPLC-MS/MS utilizes shorter columns packed with smaller particles, allowing for faster separations and narrower peaks, which improves sensitivity. The tandem mass spectrometry (MS/MS) component provides increased selectivity by measuring specific fragmentation patterns of the target analytes, minimizing interference from co-eluting compounds. This technique is valuable for the identification and quantification of metabolites, such as diosmetin-3-O-β-d-glucuronide, which is the main circulating metabolite of diosmin mdpi.com. UPLC-MS/MS has been employed in metabolomic studies to profile flavonoid compounds, including diosmin, in biological samples and plant extracts researchgate.net. While specific UPLC-MS/MS methods for this compound were not detailed in the search results, the general principles of UPLC-MS/MS for trace analysis and metabolite profiling are highly relevant to its application with labeled standards. For example, UPLC-MS/MS has been used for the analysis of vitamin D metabolites, including deuterated internal standards, demonstrating the applicability of this technique for trace analysis of related compounds spectroscopyonline.comchromatographyonline.comrcsi.com.

Isotope Dilution Mass Spectrometry for Enhanced Precision

Isotope Dilution Mass Spectrometry (IDMS) is considered a definitive method for quantitative analysis due to its high accuracy and precision. This technique involves adding a known amount of a stable isotope-labeled analog of the analyte (such as this compound for diosmin) to the sample before sample preparation. The labeled internal standard behaves identically to the endogenous analyte throughout the extraction and chromatographic process but is distinguishable by its mass in the mass spectrometer altascientific.cn. The ratio of the signals from the labeled and unlabeled compounds is used for quantification, which effectively compensates for any variations or losses that occur during sample processing and analysis. This approach significantly improves the reliability of the quantitative results. While direct examples of IDMS specifically for diosmin using this compound were not extensively detailed, the principle of IDMS with deuterated internal standards is a well-established technique for accurate quantification of various compounds, including other vitamin D metabolites nih.govnih.govnist.govresearchgate.net. This compound is explicitly marketed and used as a reference standard for analytical method development and validation, particularly with MS-based techniques, highlighting its role in IDMS applications for diosmin analysis synzeal.comaxios-research.comaxios-research.com.

Chromatographic Separation and Detection Methods

Chromatographic methods are fundamental for separating diosmin and its metabolites from complex sample matrices and from each other before detection. Various chromatographic techniques have been developed and validated for this purpose.

High-Performance Liquid Chromatography (HPLC) Method Development and Validation

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the separation and quantification of diosmin in pharmaceutical formulations and biological samples. Method development in HPLC involves optimizing parameters such as the stationary phase (e.g., reversed-phase C18 or C8 columns), mobile phase composition (e.g., mixtures of water or buffer with organic solvents like methanol (B129727) or acetonitrile), flow rate, and detection wavelength to achieve adequate separation, peak shape, and sensitivity cabidigitallibrary.orgmjcce.org.mk. Validation of HPLC methods is essential to ensure their reliability, accuracy, precision, linearity, specificity, and robustness according to regulatory guidelines nih.govnih.gov. Several validated RP-HPLC methods have been reported for the determination of diosmin, often in combination with other flavonoids like hesperidin (B1673128) cabidigitallibrary.orgmjcce.org.mk. These methods typically utilize UV detection, leveraging the chromophoric properties of diosmin. For example, an RP-HPLC method for simultaneous determination of diosmin and hesperidin used a C18 column with a mobile phase of ortho-phosphoric acid and methanol, detected at 280 nm cabidigitallibrary.org. Another validated RP-HPLC method for diosmin and hesperidin employed a C8 column with a mobile phase of formic acid and methanol, also detected at 280 nm mjcce.org.mk.

Spectrophotometric Approaches for Diosmin Quantification (General Relevance)

Spectrophotometry, particularly UV-Visible spectrophotometry, is a simpler and more economical technique that can be used for the quantification of diosmin, especially in bulk form or pharmaceutical formulations where the matrix is less complex asianpubs.orgtandfonline.comresearchgate.netbenthamopen.com. Diosmin exhibits UV absorption due to its flavonoid structure. Spectrophotometric methods often involve measuring the absorbance of diosmin at a specific wavelength in a suitable solvent asianpubs.orgtandfonline.comresearchgate.netbenthamopen.com. Some methods utilize derivatization reactions to produce colored products that can be measured in the visible region, potentially enhancing sensitivity or selectivity asianpubs.orgtandfonline.comresearchgate.net. For instance, spectrophotometric methods based on oxidative coupling reactions with reagents like 4-aminophenazone or p-N,N-dimethylphenylene diamine have been developed for diosmin determination asianpubs.org. Another method involves the reaction of diosmin with sodium nitroprusside and hydroxylamine (B1172632) hydrochloride in a basic medium to yield a green-colored product measurable at 763 nm tandfonline.com. A method based on the reaction with 4-aminoantipyrine (B1666024) in the presence of hexacyanoferrate (III) in alkaline medium produces a purple product with maximum absorbance at 524.5 nm researchgate.netbenthamopen.com. While spectrophotometric methods can be useful for routine quality control of diosmin in simpler matrices, they generally lack the specificity and sensitivity required for the analysis of diosmin and its diverse metabolites in complex biological samples compared to MS-based techniques.

This compound is a stable isotopically labeled form of diosmin, where three hydrogen atoms have been replaced by deuterium (B1214612) (²H) atoms. This modification results in a slightly increased molecular weight compared to the native diosmin molecule while retaining similar chemical and chromatographic properties. The primary application of this compound is as an internal standard in bioanalytical methods, particularly those employing mass spectrometry, for the quantitative analysis of diosmin and its metabolites in biological matrices.

3.3. Application of this compound as an Internal Standard in Bioanalytical Assays Stable isotope-labeled internal standards (SIL-IS), such as this compound, are widely used in quantitative bioanalysis, especially with liquid chromatography-mass spectrometry (LC-MS) and tandem mass spectrometry (LC-MS/MS). scispace.com The use of a SIL-IS is considered advantageous because it closely mimics the analyte (diosmin or its labeled metabolites) in terms of chemical behavior, extraction recovery, and ionization efficiency in the mass spectrometer, while being distinguishable by mass. scispace.com This allows the internal standard to compensate for variations that may occur during sample preparation, chromatography, and detection, leading to more accurate and reproducible quantification. scispace.com

Metabolic Pathway Elucidation and Biotransformation Studies Utilizing Diosmin D3

In Vitro Metabolic Studies of Diosmin (B1670713) and its Metabolites

In vitro studies employing Diosmin-d3 (B1151972) allow for controlled investigation of specific metabolic processes without the complexities of a whole organism.

Investigation of Gut Microbiome-Mediated Transformations

The gut microbiome plays a critical role in the initial metabolism of diosmin. Enzymes produced by intestinal bacteria hydrolyze the glycosidic bond of diosmin, cleaving off the rutinoside sugar moiety to produce the aglycone, diosmetin (B1670712) nih.govresearchgate.net. Studies utilizing this compound can precisely track this deglycosylation step and identify the specific microbial species or enzymes responsible for this transformation. The deuterated label on the methoxy (B1213986) group of diosmetin remains intact during this process, allowing researchers to confirm that the diosmetin detected originates from the administered this compound.

Hepatic Metabolism in Isolated Perfusion Systems (e.g., Rat Liver)

The liver is a major site for phase II metabolism of flavonoids, including glucuronidation and sulfation researchgate.netnih.gov. Isolated perfused liver systems, such as those using rat livers, are valuable tools for studying hepatic metabolism in a controlled environment nih.govadinstruments.comworthington-biochem.com. By introducing this compound or its aglycone, deuterated diosmetin, into the perfusate, researchers can investigate the uptake, metabolism, and excretion of these compounds by the liver nih.gov. Studies using this approach have shown that diosmetin is rapidly metabolized in the liver and partly excreted in bile as glucuronide and sulfate (B86663) conjugates nih.gov. Diosmin itself was also partly excreted in bile as the intact glycoside and as a glucuronide conjugate nih.gov. The use of the deuterated label allows for the clear distinction and quantification of the parent compound and its hepatic metabolites.

Data from isolated perfused rat liver studies have demonstrated the rapid disappearance of diosmetin and diosmin from the perfusion medium, indicating significant hepatic uptake and metabolism nih.gov.

CompoundDisappearance Rate in Perfused Rat Liver
DiosminRapid
DiosmetinRapid

Enzymatic Hydrolysis and Glucuronidation Pathways

Beyond gut microbial hydrolysis, enzymatic transformations, particularly glucuronidation, are key metabolic steps for diosmetin researchgate.netmdpi.com. Glucuronidation involves the conjugation of glucuronic acid to the flavonoid molecule, increasing its water solubility and facilitating its excretion wikipedia.orgnih.govnih.govuni.lu. Studies employing this compound or deuterated diosmetin can be used to identify the specific UDP-glucuronosyltransferase (UGT) enzymes involved in the glucuronidation of diosmetin and to characterize the resulting glucuronide conjugates nih.gov. The deuterated label helps in tracing these conjugated metabolites. Research has identified diosmetin-3-O-glucuronide as a major circulating metabolite in humans nih.govmdpi.compsu.eduresearchgate.netresearchgate.net. Other potential glucuronides include diosmetin-7-O-glucuronide and diosmetin-3,7-O-diglucuronide nih.gov.

Identification and Characterization of this compound Metabolites

The application of this compound is particularly powerful for the identification and structural characterization of metabolites.

Tracing of Deuterated Metabolites in Biological Samples

Following administration of this compound, biological samples such as plasma, urine, and bile can be analyzed to trace the presence of the deuterated parent compound and its metabolites nih.govpsu.edu. Techniques like liquid chromatography-mass spectrometry (LC-MS) are essential for separating and detecting these deuterated species nih.govpsu.edunih.govdeepdyve.com. The characteristic mass shift introduced by the deuterium (B1214612) atoms allows for the specific detection of metabolites derived from this compound, even in the presence of structurally similar endogenous compounds nih.gov. This tracing is crucial for understanding the absorption, distribution, metabolism, and excretion (ADME) profile of diosmin.

Structural Elucidation of Novel Metabolites via Mass Spectrometry

Mass spectrometry (MS), particularly tandem mass spectrometry (MS/MS), is a primary tool for the structural elucidation of metabolites nih.govnih.govdeepdyve.comresearchgate.net. By analyzing the fragmentation patterns of deuterated metabolites, researchers can gain detailed information about their chemical structures, including the location of metabolic modifications such as glucuronidation, sulfation, or methylation nih.govnih.gov. The deuterated label provides unique mass tags that aid in interpreting fragmentation pathways and confirming the elemental composition of the metabolites. For instance, the transitions of specific mass-to-charge ratio (m/z) values in MS/MS can be used to monitor deuterated diosmetin and its conjugates psu.edu.

Studies using LC-MS/MS have confirmed the presence of diosmetin glucuronide metabolites in human plasma and urine after diosmin administration nih.govpsu.edu. Differential ion-mobility mass spectrometry has also been employed to further confirm the identity of these metabolites nih.govpsu.edu.

Pharmacokinetic Investigations of Diosmin Using Diosmin D3 in Pre Clinical Models

Animal Model Pharmacokinetic Studies (e.g., Rat Models)

Animal models, particularly rats, are commonly used in pre-clinical pharmacokinetic studies of diosmin (B1670713). These studies aim to understand the compound's behavior in a living system before human trials. The administration of diosmin, often in different formulations, allows researchers to measure plasma concentrations of diosmetin (B1670712), the active aglycone metabolite, over time. pjps.pkmdpi.comresearchgate.net Studies in rats have shown that diosmin is rapidly hydrolyzed to its aglycone, diosmetin, by intestinal microflora before absorption. pjps.pkresearchgate.netnih.gov

Absorption and Distribution Kinetics via Deuterated Tracers

Deuterated tracers like diosmin-d3 (B1151972) are particularly useful in studying the absorption and distribution kinetics of diosmin. By administering this compound, researchers can specifically track the labeled compound and its labeled metabolites within the animal model. This allows for a more accurate determination of the extent and rate of absorption compared to studies relying solely on the measurement of the main metabolite, diosmetin. While the provided search results discuss the use of labeled diosmin (e.g., 14C-diosmin) to study absorption and excretion in humans and the metabolism in rats, the specific use of this compound for detailed absorption and distribution kinetics via deuterated tracers in animal models is implied by its nature as a stable isotope label suitable for such studies. regulations.govresearchgate.netnih.gov The aglycone form, diosmetin, is better absorbed than diosmin. regulations.gov Following absorption, diosmetin is rapidly distributed. nih.gov

Modeling of Pharmacokinetic Parameters (e.g., One-Compartment Models)

Pharmacokinetic data obtained from animal studies are often analyzed using compartmental models to describe the drug's disposition in the body. While the search results mention one-compartment models in the context of vitamin D3 metabolites, and two-compartment models for vitamin D3 itself, and discuss pharmacokinetic parameters like AUC, Cmax, and half-life for diosmin and its metabolites in rats and humans, the specific application of one-compartment models using this compound data in animal models is not explicitly detailed in the provided snippets. pjps.pkmdpi.comdrugbank.comoup.comresearchgate.netmdpi.commedrxiv.orgnih.gov However, pharmacokinetic parameters such as AUC (Area Under the Curve), Cmax (maximum plasma concentration), and Tmax (time to reach Cmax) are routinely determined from plasma concentration-time profiles in animal studies to assess the extent and rate of absorption and elimination. mdpi.comoup.com The half-life of diosmetin in humans has been reported to range from 26 to 43 hours. nih.govregulations.govdrugbank.comresearchgate.net

Here is a hypothetical data table illustrating typical pharmacokinetic parameters that might be derived from a study using this compound in a rat model, based on the types of parameters mentioned in the search results:

ParameterValue (Mean ± SD)Unit
AUC₀₋₂₄1500 ± 250ng*h/mL
Cmax350 ± 75ng/mL
Tmax1.5 ± 0.5h
Half-life8.2 ± 1.1h

Note: This table presents illustrative data based on typical pharmacokinetic study outcomes and is not derived directly from the provided search snippets concerning this compound in rats.

Comparative Bioavailability Research in Animal Systems

Comparative bioavailability studies in animal models are essential for evaluating different formulations of diosmin. These studies compare the systemic exposure of diosmin (or its active metabolite, diosmetin) following administration of various formulations. For instance, a new formulated diosmin ingredient, μsmin® Plus, exhibited a 4-fold increase in relative bioavailability compared to micronized diosmin in rats. mdpi.com This enhanced bioavailability in animal models has been correlated with improved clinical outcomes in humans. mdpi.commdpi.com Micronization, a process that reduces particle size, is a common strategy to increase the absorption and bioavailability of poorly soluble compounds like diosmin. mdpi.comresearchgate.netnih.govphlebolymphology.orgmdpi.com

Influence of Formulation on Diosmin Absorption (Non-Clinical Focus)

The formulation of diosmin significantly impacts its absorption. As a poorly soluble compound, diosmin's absorption is limited. researchgate.netmdpi.com Micronization increases the dissolution rate, leading to improved absorption. phlebolymphology.org Studies in rats have demonstrated that different formulations, such as phospholipid complexes (herbosomes), can enhance the solubility and consequently increase the bioavailability of diosmin. pjps.pk For example, diosmin complexed with phospholipids (B1166683) showed increased Cmax and a longer elimination time in beagle dogs. pjps.pk The enhanced absorption observed with certain formulations in non-clinical studies provides a pharmacokinetic explanation for their potentially better clinical efficacy. nih.gov

Here is a hypothetical data table comparing the bioavailability of different diosmin formulations in a rat model:

FormulationRelative Bioavailability (vs. Non-micronized Diosmin)Reference (Illustrative)
Micronized Diosmin1.8xBased on nih.gov
μsmin® Plus4.0x mdpi.com
Diosmin HerbosomeHigher Cmax and longer elimination pjps.pk

Inter-species Pharmacokinetic Comparisons in Pre-Clinical Research

Comparing pharmacokinetic profiles across different animal species is important for extrapolating pre-clinical data to humans. While the provided search results focus heavily on rat and human data, they highlight that pharmacokinetic studies have been conducted in different animals like rats and dogs. pjps.pk Differences in metabolism and excretion pathways can exist between species. For instance, the occurrence of certain metabolic pathways can be species-dependent, as seen with vitamin D3 metabolism. mdpi.com Although specific detailed inter-species comparisons for diosmin using this compound were not extensively found in the provided snippets, the principle of evaluating pharmacokinetics in multiple species (e.g., rats, dogs) is a standard part of pre-clinical development to understand potential differences in absorption, metabolism, and excretion before human studies. pjps.pk The long plasma elimination half-life of diosmetin has been observed in humans, ranging from 26 to 43 hours. nih.govregulations.govdrugbank.comresearchgate.net

Mechanistic Research Applications of Diosmin D3 in Biological Systems

Exploration of Molecular Mechanisms in Cellular Models (In Vitro)

Investigations into Metabolic Pathways (e.g., Noradrenaline Metabolism)

In vitro studies utilizing cellular models have been instrumental in elucidating the metabolic pathways influenced by diosmin (B1670713), the non-labeled counterpart of Diosmin-d3 (B1151972). One area of significant interest has been its effect on noradrenaline metabolism. drugbank.com Research has shown that diosmin can influence the in vitro metabolism of noradrenaline in varicose veins, suggesting a potential mechanism for its vascular-supportive effects. drugbank.com Noradrenaline, a key neurotransmitter and hormone, is metabolized by enzymes such as monoamine oxidase (MAO) and catechol-O-methyltransferase (COMT). mdpi.comdrugbank.com The catalytic oxidation of noradrenaline by MAO leads to the production of 3,4-dihydroxyphenylglycolaldehyde (DOPEGAL). mdpi.com While direct studies on this compound are limited, the findings from diosmin research provide a strong basis for using the deuterated form to trace and quantify these metabolic transformations with greater precision in cellular models. The stable isotope label in this compound allows for unambiguous identification and quantification of its metabolites, distinguishing them from endogenous compounds and enabling a more detailed understanding of its influence on noradrenaline and other metabolic pathways.

Insights into Cellular Transport Mechanisms (e.g., Caco-2 Cell Models)

The human colon adenocarcinoma cell line, Caco-2, serves as a valuable in vitro model for studying intestinal epithelial transport due to its spontaneous differentiation into mature enterocytes. nih.gov Studies using Caco-2 cells have provided crucial insights into the absorption and transport of various compounds, including flavonoids like diosmin. unl.pt Research has demonstrated that diosmin can inhibit the P-glycoprotein (P-gp) mediated efflux of drugs in Caco-2 cells. nih.gov P-glycoprotein, an ATP-dependent efflux pump, plays a significant role in limiting the oral bioavailability of many drugs by transporting them out of cells. drugbank.com By inhibiting P-gp, diosmin could potentially enhance the absorption and efficacy of co-administered drugs that are substrates of this transporter. drugbank.comhep-druginteractions.org

Furthermore, the permeability of diosmin and its aglycone, diosmetin (B1670712), has been evaluated using the Caco-2 cell model. unl.pt These studies help to understand the mechanisms of intestinal absorption, which appear to involve both passive diffusion and carrier-mediated transport. science.gov The use of this compound in such models would allow for more precise quantification of transport kinetics and the extent of cellular uptake and efflux, providing a clearer picture of its bioavailability and potential for drug interactions at the intestinal level.

In Vivo Mechanistic Studies in Animal Models (Non-Therapeutic Efficacy Focus)

Tracking Compound Distribution and Interaction at a Mechanistic Level

In vivo studies in animal models are critical for understanding the distribution and interaction of compounds within a whole biological system. Following oral administration in rats, diosmin is absorbed and its metabolites can be detected in plasma. chemfaces.com The use of this compound in such studies would facilitate highly specific and sensitive tracking of the compound and its metabolites throughout the body. This allows for detailed pharmacokinetic analysis, including absorption, distribution, metabolism, and excretion (ADME) profiles.

For instance, studies have confirmed the presence of diosmin in cerebral samples of rats after administration, indicating its ability to cross the blood-brain barrier. researchgate.net Isotope-labeled compounds like this compound are invaluable for definitively confirming tissue and organ distribution, helping to correlate the presence of the compound with observed biological effects at a mechanistic level. This precise tracking is essential for understanding how and where the compound interacts with biological targets to exert its effects.

Elucidation of Signaling Pathway Modulation (e.g., Keap1/Nrf2/NF-κB pathway, NO/cGMP/PKG/KATP channel pathway)

Animal models have been pivotal in revealing the modulation of key signaling pathways by diosmin. One such pathway is the Keap1/Nrf2/NF-κB axis, which is central to the cellular response to oxidative stress and inflammation. nih.gov Diosmin has been shown to regulate neuropathic pain through the modulation of this pathway. researchgate.net Specifically, its metabolite diosmetin has been found to upregulate Nrf2 and HO-1 while decreasing Keap1 and NF-κB p65 protein levels. nih.gov The activation of the Nrf2 pathway is a critical defense mechanism against oxidative stress. mdpi.com

Another significant pathway influenced by diosmin is the nitric oxide (NO)/cyclic guanosine (B1672433) monophosphate (cGMP)/protein kinase G (PKG)/ATP-sensitive potassium (KATP) channel pathway. researchgate.net Activation of this pathway has been linked to the analgesic effects of diosmin in models of neuropathic pain. researchgate.net The production of nitric oxide, a key signaling molecule, is a crucial step in this cascade. physiology.org Furthermore, diosmin has been shown to modulate the NF-κB signal transduction pathway, a critical regulator of inflammation, in models of diabetic nephropathy. nih.gov The use of this compound in these animal models would enable researchers to correlate the precise concentration of the compound and its metabolites in target tissues with the degree of modulation of these specific signaling pathways, providing a more quantitative understanding of its mechanism of action.

Evaluation in Ex Vivo Tissue Models (e.g., Human Skin Organ Culture)

Ex vivo models, such as human skin organ cultures, offer a bridge between in vitro cell culture and in vivo animal studies, allowing for the investigation of compounds in a more complex, tissue-level environment. mdpi.com Studies using human skin explants have been employed to evaluate the effects of diosmin's major metabolite, diosmetin-3-O-β-d-glucuronide. mdpi.comresearchgate.net

In these models, the tissue is kept alive in a culture medium, and the test compound is added to assess its effects. mdpi.com For example, in human skin explants exposed to inflammatory or oxidative stressors like substance P or UVB irradiation, diosmetin-3-O-β-d-glucuronide demonstrated significant anti-inflammatory and antioxidant effects. mdpi.comnih.gov It was shown to decrease the secretion of the pro-inflammatory cytokine Interleukin-8 (IL-8) and reduce the production of hydrogen peroxide, a reactive oxygen species. mdpi.comresearchgate.net These findings suggest a protective role against oxidative stress and inflammation in a human tissue context. researchgate.netnih.gov The use of deuterated metabolites like a d3-variant of diosmetin-3-O-β-d-glucuronide in such ex vivo systems would allow for precise measurement of tissue penetration, accumulation, and local metabolic conversion, further refining the understanding of its mechanisms at the site of action.

Interactive Data Table: Effects of Diosmetin-3-O-β-d-glucuronide in Ex Vivo Human Skin Models

ModelStressorAnalyteConcentration of Diosmetin-3-O-β-d-glucuronideObserved EffectReference
Human Skin ExplantsSubstance PInterleukin-8 (IL-8) Secretion2700 pg/mL-49.6% (Maximal reduction) mdpi.comresearchgate.net
Human Skin ExplantsUVB IrradiationHydrogen Peroxide Production2700 pg/mL-48.6% (Maximal reduction) mdpi.comresearchgate.net
Human Skin ExplantsUVB IrradiationCyclobutane Pyrimidine Dimers (CPDs)2700 pg/mL-52.0% (Reduction in CPD-positive cells) researchgate.net
Human Skin ExplantsSubstance PDilated CapillariesAll tested concentrationsSignificant reduction in proportion and luminal area researchgate.net

Assessment of Compound Interactions within Complex Tissue Environments

In the study of pharmacokinetics and metabolic pathways, particularly within intricate biological matrices like tissues, the use of stable isotope-labeled internal standards is a cornerstone of accurate quantitative analysis. This compound, a deuterated variant of diosmin, serves as a critical analytical tool in mechanistic research, enabling precise assessment of how diosmin and its metabolites interact and distribute within complex tissue environments. Its primary application is as an internal standard in bioanalytical methods, most notably liquid chromatography-mass spectrometry (LC-MS). nedmdg.orgscispace.com

The rationale for using a deuterated standard like this compound stems from the complex metabolic journey of its non-labeled counterpart, diosmin. Following oral administration, diosmin is not directly absorbed but is first hydrolyzed by intestinal microbiota to its aglycone, diosmetin. phlebolymphology.orgresearchgate.net This aglycone is then absorbed and undergoes extensive Phase II metabolism in the liver, resulting in various conjugated forms, primarily diosmetin-3-O-glucuronide, which is considered the major circulating metabolite. researchgate.netnih.gov This process creates a complex profile of related compounds within plasma, urine, and various tissues, making it challenging to accurately quantify the individual metabolites and understand their specific biological activities.

The use of a deuterated internal standard is essential for overcoming the analytical difficulties associated with these complex biological samples. In LC-MS/MS analysis, an ideal internal standard co-elutes with the analyte and experiences similar matrix effects (ion suppression or enhancement) and variations during sample preparation, such as extraction and recovery. scispace.com Because this compound (or its corresponding metabolite standard, Diosmetin-d3) is chemically identical to the analyte, it fulfills these requirements perfectly. However, its increased mass due to the deuterium (B1214612) atoms allows it to be distinguished from the non-labeled analyte by the mass spectrometer. nedmdg.org

Research has demonstrated that employing a highly specific HPLC-MS/MS method with a deuterated internal standard leads to more reliable and accurate pharmacokinetic data for diosmin's metabolites. walshmedicalmedia.com Such methods can achieve very low limits of quantification, often in the picogram per milliliter (pg/mL) range, which is necessary given the low systemic concentrations of diosmetin and its conjugates. nih.govwalshmedicalmedia.com This precision allows researchers to build accurate pharmacokinetic models and assess the distribution of metabolites into various tissues, providing insight into the compound's mechanism of action at a molecular level. For instance, it enables the correlation of specific metabolite concentrations in a tissue with a measured pharmacological response, such as anti-inflammatory or antioxidant effects. researchgate.net

The validation of these bioanalytical methods, as detailed in scientific literature, underscores the performance enhancements gained by using stable isotope-labeled standards. Key validation parameters demonstrate the method's robustness and suitability for mechanistic studies.

Table 1: Performance Characteristics of a Validated LC-MS/MS Method for Diosmin Metabolite Quantification

This table illustrates typical validation parameters for an assay designed to quantify diosmin metabolites, highlighting the precision and accuracy achievable with methodologies that employ stable isotope-labeled internal standards like this compound or its derivatives.

ParameterMatrixAnalyte(s)Typical Performance MetricSignificance in Tissue Interaction Assessment
Linearity (r)Plasma, UrineDiosmetin Glucuronides> 0.995Ensures a direct and predictable relationship between concentration and instrument response over a wide range.
Lower Limit of Quantification (LLOQ)PlasmaDiosmetin~50 pg/mLCrucial for detecting the low concentrations of metabolites often present in tissue compartments. walshmedicalmedia.com
Accuracy at LLOQPlasmaDiosmetin111.8%Demonstrates the method's ability to measure the true concentration even at the lowest detectable levels.
Precision at LLOQ (CV%)PlasmaDiosmetin6.3%Indicates high reproducibility of the measurement, which is vital for comparing metabolite levels across different tissue samples or time points.
Extraction RecoveryPlasma, UrineDiosmetin GlucuronidesAdequate and ConsistentEnsures that the amount of metabolite measured accurately reflects the amount present in the original biological sample.
Data adapted from studies detailing bioanalytical method validation for diosmin metabolites. nih.gov

By providing a stable and reliable reference point, this compound facilitates the detailed study of how diosmin metabolites interact with biological targets within tissues. For example, researchers can accurately measure the concentration of diosmetin-3-O-glucuronide in skin explants exposed to inflammatory or oxidative stress, and correlate these levels with changes in biomarkers like interleukin-8 or hydrogen peroxide. researchgate.net This allows for a direct assessment of the metabolite's activity in a complex tissue environment, helping to build a comprehensive picture of the pharmacological action that originates from the parent compound, diosmin.

Advanced Research Applications of Diosmin D3

Impurity Profiling and Reference Standard Applications in Pharmaceutical Research

Diosmin-d3 (B1151972) is widely utilized as a reference standard in the pharmaceutical industry. Its well-characterized nature makes it essential for ensuring the quality, purity, and consistency of diosmin (B1670713) active pharmaceutical ingredients (APIs) and formulations axios-research.comaxios-research.com.

Identification of Related Substances

In pharmaceutical research and quality control, identifying and quantifying related substances (impurities) in drug substances and products is critical for safety and regulatory compliance. Diosmin impurity reference standards are indispensable for these processes, aiding in product development and submissions like Abbreviated New Drug Applications (ANDA) and Drug Master Files (DMF) axios-research.com. These standards are used in analytical method development and validation (AMV), as well as ongoing Quality Control (QC) applications axios-research.comsynzeal.com. The use of labeled standards like this compound can be particularly beneficial in chromatographic and mass spectrometry methods to help identify unknown impurities by providing a clear reference point or serving as an internal standard to improve the accuracy of quantification of various related substances axios-research.comaxios-research.comsynzeal.com.

Traceability against Pharmacopeial Standards

This compound functions as a reference standard for establishing traceability against established pharmacopeial standards, such as those defined by the United States Pharmacopeia (USP) and the European Pharmacopoeia (EP) axios-research.comsynzeal.com. This traceability is crucial for demonstrating that analytical methods and results are reliable and meet the stringent requirements set by regulatory bodies for pharmaceutical quality control axios-research.comaxios-research.comsynzeal.com. Reference standards like this compound are supplied with detailed characterization data that comply with regulatory guidelines, ensuring their suitability for these purposes synzeal.com.

Metabolomics and Proteomics Research with Stable Isotope Labeling

Stable isotope labeling is a powerful technique employed in metabolomics and proteomics to trace the fate of labeled compounds through biological pathways and to improve the accuracy of quantitative analysis mdpi.comresearchgate.net. This compound, labeled with deuterium (B1214612), is applicable in such studies involving diosmin.

Deuterium labeling, as seen in this compound, provides a stable isotopic tracer that can be monitored using mass spectrometry mdpi.comlgcstandards.com. This allows researchers to track the absorption, distribution, metabolism, and excretion (ADME) of diosmin. While direct studies specifically detailing this compound's use in comprehensive metabolomics or proteomics were not found in the provided results, the general principles of stable isotope tracing apply. For instance, deuterated analogs of other flavonoids, such as Hesperetin-d3 and Diosmetin (B1670712) 7-O-β-D-Glucuronide-d3, have been successfully used as internal standards in LC-qTOF analysis of biological samples (urine and serum) to quantify related metabolites mdpi.com. This demonstrates the utility of labeled flavonoids in metabolic studies.

Quantitative Analysis in Complex Biological Matrices

Quantitative analysis of drugs and their metabolites in complex biological matrices like plasma, serum, and urine is a fundamental aspect of pharmacokinetic and metabolism studies. Mass spectrometry-based techniques, particularly LC-MS/MS, are the preferred methods due to their high specificity and sensitivity researchgate.net. The presence of matrix components can interfere with ionization and affect the accuracy and precision of the analysis, a phenomenon known as the matrix effect researchgate.net. Stable isotope-labeled analogs, such as this compound, are invaluable as internal standards in these quantitative methods researchgate.net. By adding a known amount of the labeled standard to the biological sample, researchers can compensate for variations in sample preparation, matrix effects, and instrument response, thereby ensuring accurate and reliable quantification of the unlabeled analyte researchgate.net. The successful use of deuterated hesperetin (B1673127) and diosmetin glucuronide as internal standards in quantifying hesperidin (B1673128) catabolites in human serum and urine underscores the effectiveness of this approach for flavonoid analysis in biological samples mdpi.com.

Exploring Drug-Drug Interactions at a Mechanistic Level (Non-Clinical)

Drug-drug interactions (DDIs) are a significant consideration during drug development. Diosmin is known to interact with various medications, potentially altering their efficacy or increasing the risk of adverse effects . These interactions can occur through mechanisms involving drug-metabolizing enzymes, such as cytochrome P450 (CYP) enzymes (e.g., CYP2E1, CYP2C9, CYP3A4), and transporters like P-glycoprotein webmd.comdrugs.comdrugbank.com. For example, diosmin may decrease the metabolic rate of certain drugs metabolized by these CYP enzymes, leading to increased systemic exposure of the co-administered drug webmd.com.

Future Directions and Emerging Research Avenues for Diosmin D3

Integration with Multi-Omics Approaches for Comprehensive Pathway Mapping

The integration of multi-omics approaches, such as metabolomics, transcriptomics, and proteomics, is crucial for gaining a holistic understanding of how bioactive compounds like diosmin (B1670713) interact with biological systems at a molecular level. Stable isotope labeling, including the use of Diosmin-d3 (B1151972), is a powerful technique within metabolomics for tracing the absorption, distribution, metabolism, and excretion (ADME) of the parent compound and its metabolites isolife.nldoi.org. By introducing this compound into a biological system, researchers can differentiate the administered compound and its labeled metabolites from endogenous compounds with identical nominal masses using mass spectrometry-based techniques like LC-MS/MS isolife.nlnih.govresearchgate.net.

Future research can leverage this compound in multi-omics studies to map the comprehensive metabolic fate of diosmin and its impact on various biological pathways. For instance, combining labeled metabolomics data (obtained using this compound) with transcriptomics (gene expression) and proteomics (protein abundance and modification) can help elucidate the downstream effects of diosmin and its metabolites on cellular processes. This can reveal how diosmin influences gene expression and protein activity, which in turn affect metabolic pathways. Such integrated approaches can provide detailed insights into the mechanisms underlying diosmin's observed health benefits, such as its anti-inflammatory and antioxidant properties nih.govresearchgate.netnih.gov. The application of multi-omics in flavonoid research is already demonstrating its potential to uncover complex interactions within biological systems metwarebio.comnih.govmdpi.com. Utilizing this compound within these frameworks will allow for more accurate quantification and tracing of the specific molecules involved, leading to a more precise understanding of the pathways modulated by diosmin.

Development of Novel Isotopic Labeling Strategies for Diosmin Analogs

The current synthesis of this compound typically involves the incorporation of deuterium (B1214612) atoms at specific positions. However, the development of novel isotopic labeling strategies for diosmin and its analogs presents significant opportunities for future research. Labeling diosmin at different positions with isotopes like deuterium (²H) or carbon-13 (¹³C) can provide unique information about specific parts of the molecule and their fate during metabolism or interaction with biological targets doi.orgnih.govsigmaaldrich.com.

Future research could focus on synthesizing Diosmin analogs with isotopic labels at various positions to track specific metabolic transformations. For example, labeling the rutinoside moiety or different positions on the diosmetin (B1670712) aglycone could help researchers understand how these specific parts of the molecule are cleaved, modified, or conjugated in vivo. This is particularly relevant given that diosmin is extensively metabolized, primarily by gut microbiota and host enzymes, into various bioactive metabolites like diosmetin and its glucuronide conjugates nih.govnih.gov. Developing efficient and cost-effective synthetic routes for site-specific isotopic labeling of diosmin and its potential metabolites is a key future direction. These novel labeled analogs would serve as invaluable tools for detailed mechanistic studies, allowing for the precise identification and quantification of metabolites and the enzymes involved in their formation nih.govresearchgate.netnih.gov. Research in labeling other flavonoids and natural products provides a foundation for developing these strategies for diosmin isolife.nlnih.govresearchgate.netfrontiersin.org.

Expansion of Pre-Clinical Models for Mechanistic Elucidation

Pre-clinical models, including in vitro cell-based assays and in vivo animal models, are essential for investigating the mechanisms of action of bioactive compounds. Expanding the range and sophistication of pre-clinical models used in conjunction with this compound can significantly enhance our understanding of diosmin's biological effects.

The use of this compound in existing pre-clinical models, such as those for studying chronic venous disease, inflammation, oxidative stress, and metabolic disorders, can improve the accuracy of pharmacokinetic and pharmacodynamic data nih.govnih.govjcadonline.comresearchgate.netjournalagent.com. By using the labeled internal standard, researchers can achieve more reliable quantification of diosmin and its metabolites in complex biological matrices from these models isolife.nlnih.govresearchgate.net.

Future directions include developing and utilizing more advanced pre-clinical models. This could involve using co-culture systems that mimic the interaction between gut microbiota and intestinal cells to study diosmin's initial metabolism and absorption, or employing organ-on-a-chip models to investigate tissue-specific effects and metabolism of this compound. Furthermore, utilizing genetically modified animal models or models of specific disease states in conjunction with this compound can provide deeper insights into how diosmin exerts its effects in relevant physiological and pathological contexts researchgate.net. The ability to precisely track this compound and its labeled metabolites in these diverse models will be critical for elucidating the molecular mechanisms underlying its therapeutic potential and identifying potential off-target effects.

Role of this compound in Advancing Understanding of Flavonoid Bioactivity Mechanisms

This compound plays a crucial role in advancing the understanding of flavonoid bioactivity mechanisms by providing a tool for accurate and sensitive quantification in complex biological samples. Flavonoids, as a class of natural compounds, exhibit diverse biological activities, but their exact mechanisms are often challenging to fully elucidate due to complex metabolism and low bioavailability of the parent compounds nih.govnih.govresearchgate.net.

By using this compound as an internal standard in LC-MS/MS analysis, researchers can achieve highly accurate quantification of diosmin and its metabolites in biological fluids and tissues isolife.nlnih.govresearchgate.netnih.gov. This precision is vital for pharmacokinetic studies, allowing for the determination of absorption rates, distribution volumes, metabolic clearance, and excretion pathways with greater confidence. Furthermore, by tracing the labeled metabolites derived from this compound, researchers can identify the key bioactive forms of diosmin that reach target tissues and interact with molecular targets nih.govnih.gov.

Future research will increasingly rely on this compound to precisely link the presence and concentration of specific diosmin metabolites to observed biological effects in various models and potentially in clinical studies. This will help in identifying the truly active compounds responsible for diosmin's health benefits and understanding their interactions with specific enzymes, receptors, or signaling pathways. The use of stable isotope-labeled flavonoids is becoming a standard practice in rigorous analytical and mechanistic studies, and this compound is a key compound in this area isolife.nlnih.govresearchgate.net. Its continued application will be instrumental in unraveling the intricate mechanisms by which diosmin and other flavonoids exert their diverse biological activities, paving the way for the development of improved flavonoid-based therapies.

Q & A

Q. How should researchers design dose-response studies to identify off-target effects of this compound in polypharmacy scenarios?

  • Methodological Answer: Use checkerboard assays to assess combinatorial toxicity with common co-administered drugs (e.g., warfarin). Calculate combination indices (CI) via Chou-Talalay method to classify synergism or antagonism .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.